molecular formula C11H19NO2S B8570799 2-Octyl-1H-1lambda~4~,2-thiazole-1,3(2H)-dione CAS No. 61323-62-4

2-Octyl-1H-1lambda~4~,2-thiazole-1,3(2H)-dione

Cat. No. B8570799
M. Wt: 229.34 g/mol
InChI Key: IVBRXZKAFFZJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04062859

Procedure details

To a solution of 2.29g. (0.01 mole) of 2-n-octyl-4-isothiazolin-3-one 1-oxide in 3 ml. of EDC is added 1.2g. (0.01 mole) of sulfuryl chloride in 3 ml. of EDC. The mixture is stirred at room temperature over a weekend. The solution is filtered and concentrated to give an oil. The oil is further purified via column chromatography (100% benzene: silica) to give 1.0g. (33%) of product.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]1[C:13](=[O:14])C=C[S:10]1=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].S(Cl)(Cl)(=O)=O.[CH2:21]([Cl:24])[CH2:22][Cl:23]>>[Cl:23][CH:22]1[CH:21]([Cl:24])[S:10](=[O:15])[N:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[C:13]1=[O:14]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(CCCCCCC)N1S(C=CC1=O)=O
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature over a weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil is further purified via column chromatography (100% benzene: silica)
CUSTOM
Type
CUSTOM
Details
to give 1.0g

Outcomes

Product
Name
Type
Smiles
ClC1C(N(S(C1Cl)=O)CCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.